Bis(ethylcyclopentadienyl)chromium

Description

Overview of Organometallic Compounds and Metallocene Chemistry

Organometallic chemistry is the discipline that studies compounds containing at least one bond between a metal atom and a carbon atom of an organic group. wikipedia.orglibretexts.orgbritannica.com This field merges aspects of inorganic and organic chemistry and has become crucial in both industrial applications and academic research. wikipedia.orglibretexts.org Organometallic compounds are widely utilized as catalysts in the production of polymers and pharmaceuticals, and as stoichiometric reagents in various chemical reactions. wikipedia.orgbritannica.com The nature of the metal-carbon bond in these compounds is typically highly covalent, though their properties can range from highly volatile liquids to stable solids. wikipedia.orgbritannica.com

A significant subclass of organometallic compounds is the metallocenes, which are characterized by a transition metal atom "sandwiched" between two cyclopentadienyl (B1206354) (Cp) rings (C₅H₅⁻). numberanalytics.com The discovery of the first metallocene, ferrocene (B1249389) (Fe(Cp)₂), in the early 1950s is considered a landmark event that catalyzed the rapid development of organometallic chemistry as a distinct sub-discipline. libretexts.orgnumberanalytics.comresearchgate.net The archetypal sandwich structure of metallocenes, where the metal is bonded to the parallel Cp rings through the interaction of its d-orbitals with the π-orbitals of the rings, imparts unique stability and reactivity. numberanalytics.com This bonding allows metallocenes to stabilize a wide range of electron counts, making them versatile in catalysis and materials science. researchgate.net The synthesis of metallocenes generally involves the reaction of a transition metal salt with a cyclopentadienyl source, such as sodium cyclopentadienide (B1229720) (NaCp). numberanalytics.comwikipedia.org

Historical Development and Significance of Chromium-Cyclopentadienyl Complexes

Following the discovery of ferrocene, research expanded to explore other transition metals in similar sandwich structures. The chromium analogue, chromocene (B72048) (Cr(Cp)₂), was first successfully synthesized in 1953 by E. O. Fischer's research group. acs.org Chromocene is a reddish-purple solid that is highly reactive with air and moisture. nih.gov It is a 16-electron complex, which deviates from the stable 18-electron configuration found in ferrocene, and this electron deficiency contributes to its high reactivity.

Chromium-cyclopentadienyl complexes have been significant in advancing the understanding of metal-ligand bonding and reactivity in organometallic systems. acs.org Research into these compounds has explored their synthesis, structure, and magnetic properties. acs.org For instance, the creation of mixed-ligand half-sandwich complexes, such as those containing carbonyl (CO) or nitrosyl (NO) ligands in addition to a Cp ring, demonstrated the versatility of chromium in forming diverse organometallic structures. acs.org These complexes have found applications as catalysts, particularly in ethylene (B1197577) polymerization. chemicalbook.comresearchgate.net The study of chromocene and its derivatives has provided valuable insights into the behavior of paramagnetic metallocenes and has served as a basis for the development of new catalytic systems. acs.org

Unique Aspects of Alkyl-Substituted Cyclopentadienyl Ligands in Organochromium Systems

The introduction of alkyl substituents onto the cyclopentadienyl rings significantly modifies the properties and reactivity of the resulting metallocene. Alkyl groups, such as the ethyl group in bis(ethylcyclopentadienyl)chromium, influence the electronic and steric environment of the central metal atom. Electronically, alkyl groups are weakly electron-donating, which can increase the electron density at the chromium center. This can affect the redox potential of the complex and its reactivity towards other substrates.

Sterically, the bulky nature of alkyl groups can provide kinetic stabilization, potentially increasing the thermal stability of the complex compared to the unsubstituted chromocene. This steric hindrance can also influence the coordination of other molecules to the metal center, which is a critical factor in catalytic applications. For example, in olefin polymerization, the size and nature of the substituents on the Cp ring can affect the catalytic activity and the properties of the resulting polymer. researchgate.netacs.org The use of substituted cyclopentadienyl ligands has been a key strategy in tuning the performance of metallocene catalysts for specific applications. nitrkl.ac.in For instance, linking two Cp ligands to create an "ansa-metallocene" restricts the rotation of the rings and alters the geometry around the metal, which has been successfully commercialized for polypropylene (B1209903) production. wikipedia.org In the context of organochromium systems, the study of alkyl-substituted cyclopentadienyl ligands continues to be an active area of research for developing new catalysts with enhanced properties. acs.org

Structure

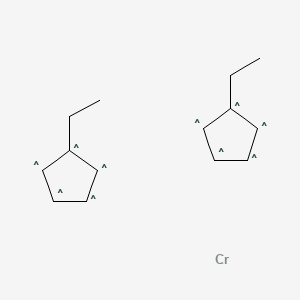

2D Structure

Properties

InChI |

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUJAILVLUFQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55940-03-9 | |

| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Bis Ethylcyclopentadienyl Chromium

Established Synthetic Routes for Bis(ethylcyclopentadienyl)chromium

The synthesis of this compound primarily relies on well-established methods in organometallic chemistry, which are adaptable from the synthesis of the parent compound, chromocene (B72048).

The most common and straightforward method for synthesizing this compound is through a salt metathesis (or salt elimination) reaction. researchgate.net This pathway involves the reaction of a chromium(II) halide, typically chromium(II) chloride (CrCl₂), with a stoichiometric amount of an alkali metal salt of ethylcyclopentadienide, such as sodium ethylcyclopentadienide (Na(C₅H₄Et)) or lithium ethylcyclopentadienide (Li(C₅H₄Et)).

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent oxidation of the air-sensitive chromium(II) species and the final product. wikipedia.org The driving force for the reaction is the formation of a thermodynamically stable alkali metal halide salt (e.g., NaCl or LiCl), which precipitates from the reaction mixture, facilitating the isolation of the desired organometallic product.

Table 1: General Salt Metathesis Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| Chromium(II) Chloride (CrCl₂) | 2 eq. Sodium Ethylcyclopentadienide (Na(C₅H₄Et)) | This compound ([(C₂H₅)C₅H₄]₂Cr) | Sodium Chloride (NaCl) |

This synthetic strategy is versatile and widely applicable for a range of substituted metallocenes.

Redox processes are also integral to the synthesis of chromium metallocenes. While the direct salt metathesis with Cr(II) is common, alternative routes may start from a more stable or readily available chromium(III) precursor, such as chromium(III) chloride (CrCl₃). In such cases, the synthesis must incorporate a reduction step to achieve the desired Cr(II) oxidation state of the metallocene.

This can be achieved by reacting CrCl₃ with the ethylcyclopentadienide reagent in the presence of a suitable reducing agent. The ethylcyclopentadienide anion itself can sometimes act as a reducing agent, though this can lead to side products. Alternatively, stronger reducing agents can be employed.

Furthermore, redox chemistry is central to the reactivity of the resulting metallocene. This compound can undergo a one-electron oxidation to form the corresponding cationic species, this compound(III), often referred to as a chromocenium cation. This process can be achieved using chemical oxidants. The study of such redox pairs is important for understanding the electronic properties and potential catalytic applications of these materials. acs.org The synthesis of related chromium(III) complexes often involves single-electron oxidation of a Cr(II) precursor. lsu.edu

Ligand Functionalization and Ancillary Ligand Incorporation Strategies

Modifying the ligand framework of this compound is a key strategy for tuning its chemical and physical properties. This can involve pre-functionalizing the ethylcyclopentadienyl ligand before complexation or introducing additional ligands to the chromium center.

Creating chromium complexes with tailored properties often begins with the synthesis of specifically functionalized cyclopentadienyl (B1206354) ligands. Starting with ethylcyclopentadiene, further functional groups can be introduced onto the cyclopentadienyl ring. A common method involves deprotonation of the ring with a strong base, followed by reaction with an electrophile to install the desired functionality.

This approach allows for the preparation of a wide array of substituted cyclopentadienyl ligands that can then be used in salt metathesis reactions with chromium halides, as described previously. The introduction of substituents like silyl (B83357) groups (e.g., -SiMe₃) or other organic moieties can influence the steric and electronic environment of the resulting chromium complex, affecting its solubility, stability, and reactivity. uchile.clnih.gov

Another avenue for modifying chromium cyclopentadienyl systems is the incorporation of other types of ligands.

Neutral Donor Ligands: Half-sandwich chromium complexes can be synthesized that incorporate a single cyclopentadienyl-type ligand along with one or more neutral donor ligands. For instance, lithium derivatives of substituted cyclopentadienes can react with CrCl₃(THF)₃ to form dimeric chromium(III) complexes. These dimers can then be reacted with neutral donor ligands, such as pyrazole, to yield mononuclear half-sandwich complexes like [(η⁵-Me₃SiCp)CrCl₂(pyrazole)]. uchile.cl These ancillary ligands stabilize the metal center and significantly alter the complex's reactivity, for example, in ethylene (B1197577) polymerization catalysis. uchile.cl

Bridged Ligands: To create more rigid structures and influence the coordination geometry at the metal center, two cyclopentadienyl rings can be tethered together by a bridging group, forming what are known as ansa-metallocenes. acs.org These bridged ligands enforce a specific orientation of the cyclopentadienyl rings, which can have a profound impact on the catalytic activity and stereoselectivity of the resulting complexes. nih.gov The synthesis of a flexible bis-cyclopentadienyl ligand connected by a silylbenzene tether has been reported, demonstrating its ability to accommodate two iron centers; this principle is applicable to chromium systems as well. acs.org The bridge can be an ethylene group, a silyl group, or other organic fragments. nih.gov

Table 2: Examples of Ligand Modification Strategies

| Modification Strategy | Ligand Type | Example Ligand/Complex | Purpose |

|---|---|---|---|

| Ancillary Ligand | Neutral Donor | Pyrazole | Forms stable half-sandwich complexes. uchile.cl |

| Ligand Tethering | Bridged (ansa) | Ethylene-bridged bis(cyclam) | Enhances kinetic stability and constrains geometry. nih.gov |

Chemical Reactivity and Derivatization Pathways of this compound Analogs

The chemical reactivity of this compound and its analogs is diverse. Key reaction pathways include ligand exchange and redox reactions. The parent compound, chromocene (Cp₂Cr), is known to be highly reactive, and its derivatives often share similar reactivity patterns.

One important reaction is ligand exchange, where one or both of the ethylcyclopentadienyl ligands are replaced by other ligands. This can be a useful synthetic route to other chromium complexes that may not be accessible through direct synthesis. For example, the ligand exchange reaction of a bis[alkanoato(2-)]oxochromate(V) complex with oxalic acid demonstrates that such transformations can occur under relatively mild conditions to yield an equilibrium mixture of new chromium(V) species. researchgate.net This highlights the lability of ligands in certain chromium complexes, providing a pathway for derivatization.

Oxidation of the Cr(II) center to Cr(III) is another fundamental reaction, leading to the formation of stable cationic complexes. lsu.edu The reactivity of these chromium systems can also be harnessed in catalysis. When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), various substituted cyclopentadienylchromium(III) complexes show activity in the polymerization of ethylene, demonstrating the influence of the ligand sphere on catalytic performance. uchile.clnih.gov

Oxidative Addition Reactions of Chromium Metallocenes

Oxidative addition is a fundamental reaction in organometallic chemistry where the metal center's oxidation state and coordination number increase. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This process involves the cleavage of a substrate molecule and the formation of two new bonds with the metal center. For chromium metallocenes like this compound, which feature a chromium(II) center, oxidative addition leads to a more stable chromium(IV) state.

The general mechanism of oxidative addition can proceed through different pathways, including concerted, SN2-type, or radical mechanisms, depending on the nature of the substrate. wikipedia.org For non-polar substrates, a concerted pathway is common, while polar substrates like alkyl halides often react via an SN2-type mechanism. wikipedia.org The tendency for a metal complex to undergo oxidative addition is influenced by factors such as its current oxidation state, the electron density at the metal center, and the stability of the higher oxidation state. mugberiagangadharmahavidyalaya.ac.in Electron-rich ligands, such as the ethylcyclopentadienyl groups, enhance the reactivity of the chromium center towards oxidative addition.

While specific studies on the oxidative addition reactions of this compound are not extensively documented in publicly available literature, the reactivity of the parent compound, chromocene (Cp₂Cr), provides valuable insights. Chromocene is known to undergo oxidative addition with various substrates. For instance, the reaction with organic disulfides (RSSR) yields chromium(IV) products of the type [CpCr(SR)₂].

A generalized scheme for the oxidative addition of a substrate A-B to a chromium metallocene is presented below:

(η⁵-EtC₅H₄)₂Cr + A-B → (η⁵-EtC₅H₄)₂Cr(A)(B)

In this reaction, the chromium(II) center is formally oxidized to chromium(IV). The success and nature of such reactions are highly dependent on the specific substrate (A-B) employed.

Carbonylation Reactions and Formation of Chromium Carbonyl Derivatives

Carbonylation reactions involve the introduction of carbon monoxide (CO) into a molecule. wikipedia.org In the context of organometallic chemistry, these reactions are crucial for the synthesis of metal carbonyl complexes, which are important intermediates and catalysts in various industrial processes. wikipedia.org

These reactions typically proceed through initial coordination of CO to the chromium center, followed by ligand substitution or insertion reactions. The presence of ethyl groups on the cyclopentadienyl rings in this compound would be expected to increase the electron-donating ability of the ligands, potentially influencing the reactivity of the chromium center towards CO and the stability of the resulting carbonyl complexes.

| Precursor | Reagent | Product |

| Chromocene | Carbon Monoxide (CO) | (η⁵-C₅H₅)Cr(CO)₃H, [(η⁵-C₅H₅)Cr(CO)₃]₂ |

This table shows examples of chromium carbonyl derivatives formed from the parent chromocene, illustrating the potential reactivity of substituted chromocenes like this compound towards carbonylation.

Reactions with Specific Organic Substrates (e.g., organoazides, diazoalkanes)

The reactions of metallocenes with unsaturated organic molecules like organoazides and diazoalkanes can lead to a variety of interesting chemical transformations and the formation of novel organometallic complexes. These reactions often involve the insertion of the nitrogen- or carbon-containing fragment into the metal-ligand framework or the formation of adducts.

While specific literature detailing the reactions of this compound with organoazides and diazoalkanes is scarce, studies on other chromium complexes provide a framework for predicting potential reactivity. For instance, chromium(II) complexes have been shown to react with organic azides (RN₃) to form imido complexes, where the chromium center is oxidized and a Cr=N-R bond is formed. Similarly, reactions with diazoalkanes (R₂CN₂) could potentially lead to the formation of carbene or alkylidene complexes.

The "click" reaction, a type of cycloaddition, involving organic azides and alkynes is a well-established method for forming triazoles. nih.govnih.gov The interaction of an organometallic fragment like this compound could potentially influence or participate in such reactions, leading to novel metallacycles or functionalized organometallic products.

The general reactivity of diazo compounds with transition metals is also well-documented, often leading to carbene transfer reactions. rsc.org A hypothetical reaction of this compound with a diazoalkane could result in the formation of a chromium-carbene intermediate, which could then undergo further transformations.

| Reactant Type | Potential Product Type |

| Organoazide (RN₃) | Imido complex [(η⁵-EtC₅H₄)₂Cr(NR)] |

| Diazoalkane (R₂CN₂) | Carbene adduct or alkylidene complex |

This table outlines the potential products from the reaction of this compound with organoazides and diazoalkanes based on the known reactivity of other transition metal complexes.

Formation of Ion-Radical Salts and Interactions with Carbon Allotropes (e.g., Fullerenes)

The electron-rich nature of this compound makes it a suitable donor for the formation of charge-transfer complexes and ion-radical salts with strong electron acceptors. Fullerenes, such as Buckminsterfullerene (C₆₀), are excellent electron acceptors and have been shown to form stable ion-radical salts with various metallocenes.

The reaction between a metallocene donor (D) and a fullerene acceptor (A) can be represented as:

D + A → [D]⁺•[A]⁻•

In the case of this compound, the reaction with C₆₀ would be expected to yield the ion-radical salt [(η⁵-EtC₅H₄)₂Cr]⁺•[C₆₀]⁻•. In this salt, the chromium metallocene is oxidized to the corresponding cation radical, and the fullerene is reduced to its anion radical. These materials are of significant interest due to their unique electronic and magnetic properties.

Studies on related bis(arene)chromium complexes have demonstrated the successful synthesis and characterization of such fullerene-based ion-radical salts. These salts often exhibit interesting solid-state structures and electronic communication between the cationic organometallic moiety and the anionic fullerene cage. The ethyl substituents on the cyclopentadienyl rings of this compound would likely enhance its electron-donating ability compared to the unsubstituted chromocene, potentially leading to a more favorable formation of the ion-radical salt.

| Donor | Acceptor | Product (Ion-Radical Salt) |

| This compound | Buckminsterfullerene (C₆₀) | [(η⁵-EtC₅H₄)₂Cr]⁺•[C₆₀]⁻• |

This table illustrates the expected product from the reaction of this compound with C₆₀. The formation of such salts is a testament to the rich redox chemistry of both the metallocene and the fullerene. researchgate.net

Electronic Structure, Bonding, and Spectroscopic Characterization of Chromium Metallocenes

Theoretical Descriptions of Electronic Structure in Bis(cyclopentadienyl) Compounds.libretexts.orgacs.orgaip.org

The electronic structure of bis(cyclopentadienyl) compounds, such as chromocene (B72048) and its derivatives, is typically described using molecular orbital (MO) theory. acs.org In these "sandwich" compounds, a central metal atom is bonded to two planar cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgnih.gov The interaction between the metal's d orbitals and the π molecular orbitals of the two Cp ligands dictates the electronic properties and bonding of the complex. libretexts.org

The five p orbitals of a single cyclopentadienyl anion combine to form five molecular orbitals: a low-energy a₁ orbital, a doubly degenerate pair of e₁ orbitals, and a higher-energy doubly degenerate pair of e₂ orbitals. libretexts.orgyoutube.com When two Cp ligands are brought together in a metallocene, their ten π molecular orbitals combine to form ten symmetry-adapted linear combinations (SALCs). These SALCs then interact with the valence orbitals of the central metal atom. libretexts.orgumb.edu For a first-row transition metal like chromium, the relevant metal orbitals are the 3d, 4s, and 4p orbitals.

In chromocene (Cr(C₅H₅)₂), a paramagnetic compound with 16 valence electrons, the eclipsed conformation (D₅h symmetry) is suggested by electron diffraction studies, though the rotational barrier is small. wikipedia.org The molecular orbital diagram for chromocene shows that the highest occupied molecular orbitals (HOMOs) are primarily metal-based d-orbitals. This differs from ferrocene (B1249389), an 18-electron complex, where the HOMOs are ligand-based. aip.org This difference in electronic structure accounts for the distinct reactivity and magnetic properties of chromocene compared to its 18-electron counterparts.

Analysis of Spin States and Their Influence on Chromium Reactivity.uva.nlcecam.orgwikipedia.org

The spin state of a transition metal complex is a critical factor that governs its reactivity. cecam.org For chromium, which can exist in various oxidation states, the arrangement of d-electrons in different spin states significantly influences the kinetic and thermodynamic properties of its compounds. scirp.org In organometallic chemistry, reactions can be influenced by two-state reactivity (TSR), where the system can cross between different potential energy surfaces corresponding to different spin states. uva.nl

In the case of chromium(II) complexes, such as bis(ethylcyclopentadienyl)chromium, a high-spin d⁴ configuration with four unpaired electrons is often favored in low-coordinate complexes. wikipedia.org However, the formation of adducts can lead to a change in spin state. For instance, the low stability of the CO adduct of chromocene was proposed to be due to the high spin-pairing energy required to form a singlet state from the triplet ground state of chromocene. uva.nl This contrasts with its heavier analogs, molybdenocene and tungstocene, which have singlet ground states and form more stable CO adducts. uva.nl

The spin state can also be manipulated by steric factors. In substituted bis(indenyl)chromium(II) complexes, the rotational orientation of the indenyl ligands can alter the magnetic properties. nih.gov Complexes with staggered rings tend to be high-spin (S=2), while those with twisted ligands can be low-spin (S=1). nih.govresearchgate.net Density functional theory (DFT) calculations have shown that while an eclipsed ligand conformation can support a high spin state, the staggered conformation is more favorable for it. researchgate.net This interplay between structure and spin state is crucial for understanding and predicting the reactivity of these chromium complexes. For example, the binding of oxygen to a chromium(II)-based metal-organic framework is highly selective and dependent on the spin state, with a significant energy difference observed between different spin configurations upon O₂ binding. chemrxiv.org

Spectroscopic Investigations of this compound and Related Species

Spectroscopic techniques are indispensable tools for elucidating the electronic structure and properties of organometallic compounds like this compound.

Electron Paramagnetic Resonance (EPR) Studies of Chromium Oxidation States.researchgate.netnih.govacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for studying paramagnetic species, making it particularly well-suited for investigating chromium complexes in various oxidation states, especially the d¹ Cr(V) and d³ Cr(III) states. researchgate.netacs.org EPR can provide detailed information about the electronic environment of the chromium center, including its oxidation state and coordination geometry. nih.gov

For instance, EPR has been extensively used to study the formation of Cr(V) intermediates in the reduction of Cr(VI) by various biological and organic molecules. nih.govacs.org The characteristic g-values and hyperfine couplings observed in the EPR spectra allow for the identification and characterization of different Cr(V) species. nih.govacs.org For example, in the reaction of Cr(VI) with DOPA and related catecholamines, multiple Cr(V) EPR signals were detected and assigned to different complex structures. nih.govacs.org

In the context of chromium(I) and chromium(III) species relevant to catalysis, EPR is invaluable for monitoring the redox couple and identifying transient intermediates. nih.govacs.org Cationic chromium(I)/PNP complexes, which are active in ethene tetramerization, have been studied using EPR to reveal the formation of deactivating sandwich complexes. nih.gov Furthermore, pulse EPR techniques like ENDOR and HYSCORE can provide even more detailed information about the coordination sphere of the chromium ion by probing the interactions with ligand nuclei. acs.org The EPR spectra of chromium(III) half-sandwich compounds have been used to show the presence of an unpaired electron in the chromium dz² orbital. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization.docbrown.inforesearchgate.netyoutube.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about the electronic structure and bonding in chromium complexes. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. youtube.comyoutube.com The resulting spectrum, with its characteristic absorption bands, serves as a fingerprint for the complex.

In transition metal complexes, several types of electronic transitions can occur, including d-d transitions and charge-transfer (CT) transitions. libretexts.org The d-d transitions, which involve the excitation of an electron from one d-orbital to another, are typically weak due to being Laporte forbidden. The energy of these transitions is related to the ligand field splitting energy (Δ), which is influenced by the nature of the ligands and the geometry of the complex. docbrown.info For example, the color of hexaaquachromium(III) ions changes in the presence of chloride ions due to the formation of aqua-chloro complexes, which alters the ligand field and thus the absorption spectrum. docbrown.info

Charge-transfer transitions, on the other hand, are generally much more intense because they are not subject to the same selection rules. libretexts.org These transitions involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals that are predominantly localized on the ligands.

Charge Transfer Phenomena in Organometallic Chromium Systems.libretexts.orgacs.orglibretexts.org

Charge transfer (CT) phenomena are fundamental to understanding the electronic properties and reactivity of organometallic chromium systems. CT transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. libretexts.orglibretexts.org These transitions can be broadly categorized as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). slideshare.net

LMCT transitions occur when an electron is excited from a ligand-based orbital to a metal-based orbital. This process is favored when the metal is in a high oxidation state and is bound to electron-donating ligands. libretexts.org A recent study has demonstrated the light-induced decarboxylative LMCT of Cr(III) carboxylate complexes, which has been applied in stereoselective allylation reactions. acs.org In this process, a Cr(III) carboxylate complex undergoes LMCT upon light irradiation, leading to the formation of a carboxyl radical and a Cr(II) complex. acs.org

Conversely, MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. This is more common for metals in low oxidation states complexed with ligands that have low-lying π* orbitals, such as bipyridine or CO. libretexts.org These transitions effectively result in the oxidation of the metal and reduction of the ligand. The energy of both LMCT and MLCT transitions is sensitive to the nature of the metal, its oxidation state, and the ligands involved. The polarity of the solvent can also influence the energy of these transitions, a phenomenon known as solvatochromism. nsf.gov

Catalytic Applications of Bis Ethylcyclopentadienyl Chromium in Polymerization and Oligomerization

Ethylene (B1197577) Polymerization Catalysis

The polymerization of ethylene using chromium-based catalysts is a cornerstone of the polyolefin industry. Bis(ethylcyclopentadienyl)chromium has been a subject of extensive research in this area, focusing on the development of supported systems, understanding the reaction mechanisms, and optimizing polymerization conditions.

Development of Supported this compound Catalysts

The efficacy of this compound as a polymerization catalyst is markedly improved when it is adsorbed onto a high-surface-area inorganic oxide support. google.com This process involves contacting a substantially anhydrous support material with the organochromium compound. google.com Common supports include silica (B1680970), alumina (B75360), thoria, zirconia, and mixtures like silica-alumina. google.com The resulting supported catalyst demonstrates exceptional activity for ethylene polymerization across a broad spectrum of reaction conditions. google.com

The interaction between the chromocene (B72048) and the support is crucial. It is believed that the catalyst formation step involves the liberation of a cyclopentadienyl (B1206354) ligand, leading to a new divalent chromium species that remains attached to the support. researchgate.net This supported species is the active site for polymerization.

Mechanistic Understanding of Ethylene Polymerization (e.g., Coordinated Anionic Mechanism)

The polymerization of ethylene at these chromium centers is generally understood to proceed via a coordinated anionic mechanism. researchgate.net This mechanism involves the insertion of ethylene molecules into the chromium-carbon bond of the growing polymer chain. The process is initiated by the activation of the chromium species. While the exact nature of the active species has been a subject of debate, it is widely accepted that a chromium(III)-alkyl species is the key catalytic intermediate. nih.govnih.gov However, the formation of this Cr(III)-alkyl from a Cr(II) precursor and an even-electron reducing agent like ethylene presents a mechanistic puzzle concerning the source of an additional hydrogen atom. nih.govnih.gov

The Cosse-Arlman mechanism, a well-established model for Ziegler-Natta catalysis, is often invoked to describe the chain growth process at the chromium center. nih.govnih.gov This model details the coordination of the olefin to the metal center followed by its insertion into the metal-alkyl bond.

Effects of Catalyst Support and Preparation Conditions on Polymerization Activity

The properties of the support material and the conditions under which the catalyst is prepared have a profound impact on the final catalyst's activity and the properties of the resulting polyethylene (B3416737).

The type of support material plays a significant role. While silica is the most common and effective support for creating highly active catalysts, other oxides like alumina, alumina-silica, and zirconia have also been investigated. uu.nl For instance, chromium catalysts supported on alumina tend to have lower polymerization activity compared to their silica-supported counterparts but produce polyethylene with a higher molecular weight due to a lower rate of chain termination. uu.nl The addition of other metal oxides, such as titania, to a silica support can enhance catalytic activity and influence the molecular weight distribution of the polymer. mdpi.comippi.ac.ir

The preparation conditions, particularly the calcination temperature of the support prior to the deposition of the chromium compound, are critical. Increasing the dehydration temperature of silica generally leads to a significant increase in the polymerization activity of the supported chromocene catalyst. researchgate.net This is attributed to the removal of surface hydroxyl groups, which can react with and deactivate the organometallic complex. mdpi.com The pore volume and pore diameter of the support also play a role; supports with higher pore volumes tend to yield more active catalysts. ippi.ac.ir

| Support | Preparation Details | Effect on Polymerization |

| Silica | Dehydrated at increasing temperatures | Increased catalyst activity researchgate.net |

| Silica | High pore volume | Higher catalytic activity ippi.ac.ir |

| Alumina | Standard preparation | Lower activity, higher polymer molecular weight uu.nl |

| Silica-Titania | Coprecipitation or coating | Enhanced activity, broader polymer molecular weight distribution uu.nlmdpi.comippi.ac.ir |

Role of Hydrogen as a Chain Transfer Agent in Controlling Polymer Molecular Weight

Hydrogen is a highly effective chain transfer agent in ethylene polymerization catalyzed by supported this compound systems. google.comresearchgate.net This allows for precise control over the molecular weight of the polyethylene produced. researchgate.net By adjusting the concentration of hydrogen in the polymerization reactor, the melt index of the polymer can be systematically varied over a wide range. google.com

The introduction of hydrogen leads to a decrease in the molecular weight of the polymer. ippi.ac.irmdpi.com This occurs because hydrogen reacts with the growing polymer chain attached to the chromium center, terminating the chain and regenerating an active site for the initiation of a new polymer chain. The relationship between the melt index (an indicator of molecular weight) and the concentrations of hydrogen and ethylene can be empirically modeled. google.com

| Hydrogen Concentration | Effect on Polymer Molecular Weight |

| Increasing | Decreases molecular weight ippi.ac.irmdpi.com |

| Varies | Allows for a full range of molecular weights to be produced researchgate.net |

Catalytic Performance of Constrained Geometry Chromium Complexes for Olefin Polymerization

Constrained geometry catalysts, which feature a metal center linked to a cyclopentadienyl group and a heteroatom donor ligand through a bridging group, have been extended to chromium chemistry. capes.gov.bracs.org These complexes, when activated, are capable of polymerizing ethylene. capes.gov.bracs.org For example, chromium(III) alkyl complexes with a ligand tethering an amido group to a permethylcyclopentadienyl ring have demonstrated catalytic activity for ethylene polymerization. acs.org

These constrained geometry chromium catalysts can also interact with α-olefins, leading to dimerization and isomerization reactions. capes.gov.bracs.org However, in copolymerization reactions with ethylene, the incorporation of α-olefins into the growing polymer chain is not as efficient as with some other metallocene systems. acs.org The catalytic activity and the properties of the resulting polymer are influenced by the specific ligand structure and the reaction conditions, such as the Al/Cr molar ratio when a co-catalyst like methylaluminoxane (B55162) (MAO) is used. mdpi.com

Olefin Oligomerization Reactions

In addition to polymerization, chromium-based catalysts, including those derived from this compound precursors, are active in olefin oligomerization. amazonaws.comnih.gov Oligomerization is the process of converting olefins into short-chain polymers, or oligomers, which are valuable as chemical intermediates for the production of plasticizers, lubricants, and other specialty chemicals. nih.govnih.gov

Chromium-based catalytic systems can be tuned to selectively produce specific oligomers, such as 1-hexene (B165129) or 1-octene (B94956), from ethylene. amazonaws.comnih.gov The selectivity of the oligomerization process is highly dependent on the ligand environment around the chromium center and the choice of co-catalyst. nih.govconscientiabeam.com For example, chromium complexes with phosphine (B1218219) amine ligands are well-known for their ability to selectively trimerize or tetramerize ethylene. nih.gov High-throughput screening methods have been employed to discover new chromium-based catalyst systems for both ethylene oligomerization and polymerization. nih.govacs.org Some systems exhibit a shift from oligomerization to polymerization under different reaction conditions, such as higher temperatures. conscientiabeam.com

Ethylene Oligomerization Processes and Metallacyclic Mechanisms

The selective oligomerization of ethylene to produce linear α-olefins (LAOs), such as 1-hexene and 1-octene, is a process of immense industrial importance, providing key feedstocks for polymers, detergents, and lubricants. nih.govresearchgate.net Chromium-based catalysts are at the forefront of this technology due to their high activity and selectivity. researchgate.net A central and widely accepted mechanism governing this transformation is the metallacyclic mechanism. nih.gov

The process is initiated by the formation of a chromacyclopentane intermediate through the oxidative coupling of two ethylene molecules at the chromium center. nih.gov This five-membered ring can then undergo further ethylene insertion to form a seven-membered metallacycle (chromacycloheptane). Subsequent β-hydride elimination from this larger ring structure leads to the release of 1-hexene and regeneration of the active catalytic species. The formation of 1-octene can be explained by the insertion of another ethylene molecule into the chromacycloheptane to form a nine-membered ring (chromacyclononane), followed by elimination. nih.gov

An alternative concept proposes the involvement of binuclear chromium complexes, particularly for the selective formation of 1-octene. nih.gov In this model, two separate metallacyclopentanes are formed on a bridged bimetallic chromium center, which then couple to selectively yield 1-octene. nih.gov The nature of the ligands surrounding the chromium atom is crucial in directing the reaction pathway and determining the product distribution. nih.govnih.gov

Experimental Evidence and Identification of Key Chromium-Ethene Intermediates

For many years, the intermediates proposed in the metallacyclic mechanism for ethylene oligomerization were largely theoretical. nih.gov However, recent spectroscopic studies have provided the first direct experimental evidence for the existence of a key postulated intermediate: a bis-ethene chromium(I) complex. nih.gov This discovery lends significant weight to the metallacyclic mechanism and the involvement of a Cr(I)/Cr(III) redox couple in the catalytic cycle. nih.gov

Using electron paramagnetic resonance (EPR) spectroscopy on a catalytic system composed of [Cr(CO)₄(PNP)][Al(OC(CF₃)₃)₄] (where PNP = Ph₂PN(iPr)PPh₂) activated with Et₆Al₂, researchers were able to unequivocally identify a cationic Cr(I)-bis(ethene) species. nih.gov The detection of this crucial intermediate, which had been hypothesized for over four decades, provides a much stronger foundation for understanding the mechanism of selective ethylene oligomerization. nih.gov The transformation of the chromium precatalyst upon activation and its interaction with ethylene were key to observing this transient species. nih.gov

Selectivity Control in Linear α-Olefin Production

The ability to control the selectivity of ethylene oligomerization towards a specific linear α-olefin is of paramount importance for industrial applications. google.com This control is primarily achieved through the careful design of the ligands attached to the chromium center and the optimization of reaction conditions. acs.orgmdpi.comnih.gov

Ligand structure, including both steric and electronic properties, plays a dominant role. For instance, in chromium catalysts supported by iminophosphine ligands, decreasing the steric hindrance of the N-aryl group can shift selectivity from predominantly 1-hexene to a mixture containing a higher proportion of 1-octene. acs.orgnih.gov Similarly, for systems with binuclear PNP ligands, the positioning of the two PNP sites on the ligand framework significantly influences catalytic activity and the ratio of 1-hexene to 1-octene produced. mdpi.com

Table 1: Effect of Ligand and Conditions on Ethylene Oligomerization Selectivity This table is interactive. You can sort and filter the data.

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) | Activity (kg/(g Cr·h)) |

|---|---|---|---|---|---|---|

| PCCN/Cr(III)/MMAO | Iminophosphine (P-cyclohexyl) | - | - | 92.6 | - | 307 |

| PCCN/Cr(III)/MMAO | Iminophosphine (less hindered N-aryl) | - | - | 74.5 | 10.3 | - |

| PNP/Cr(acac)₃/MAO | Binuclear PNP | 40 | 50 | - | - | 3887.7 |

Data sourced from references acs.orgmdpi.comnih.gov. Note: The total selectivity for 1-hexene and 1-octene in the PNP system was 84.5%.

Other Catalytic Transformations Mediated by Chromium Cyclopentadienyl Complexes

Controlled Radical Polymerization of Vinyl Monomers

Cyclopentadienyl chromium complexes have demonstrated utility as moderators in the controlled radical polymerization of vinyl monomers, such as vinyl acetate (B1210297) (VAc). acs.orgum.edu.mtepa.govacs.org This process, often following an organometallic-mediated radical polymerization (OMRP) mechanism, allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. acs.orgum.edu.mt

However, challenges such as irreversible radical trapping can occur, particularly at elevated temperatures, leading to catalyst deactivation. acs.orgum.edu.mt One identified deactivation pathway involves the formation of an acetate complex, CpCr(nacnac)(OAc), proposed to arise from β-acetate transfer from the growing polymer chain. acs.orgresearchgate.net The steric bulk of the substituents on the nacnac ligand has been shown to influence the stability and reactivity of the chromium complexes, affecting the polymerization control. acs.orgum.edu.mt

Table 2: Cyclopentadienyl Chromium Complexes in Vinyl Acetate Polymerization This table is interactive. You can sort and filter the data.

| Chromium Complex Type | Initiator | Monomer | Key Observation |

|---|---|---|---|

| CpCr(nacnac) | V-70 | Vinyl Acetate | Rapid deactivation at elevated temperatures. acs.orgum.edu.mt |

| CpCr(nacnac)Cl | - | Vinyl Acetate | Slow but controlled polymerization at room temperature. acs.orgum.edu.mt |

Ligand Effects on Chromium-Catalyzed C-P Bond Formation

Chromium cyclopentadienyl β-diketiminate complexes are also effective catalysts for cross-coupling reactions, specifically the formation of carbon-phosphorus (C-P) bonds. acs.orgacs.org These catalysts have been successfully employed to synthesize compounds like diphenylcyclohexylphosphine (Ph₂PCy) from various phosphorus sources and cyclohexyl halides. acs.org

The reaction mechanism is believed to involve a Cr(II)/Cr(III) redox cycle. The ancillary β-diketiminate ligand plays a critical role in modulating the catalyst's activity. acs.orgacs.org Variations in the N-aryl substituents on the ligand have a pronounced effect on the reaction yields. For instance, employing a bulkier 2,6-dimethylphenyl (Xyl) substituted ligand, compared to a less hindered one, can lead to a significant increase in the yield of the phosphine product when using cyclohexyl bromide as the substrate. acs.org

This enhanced reactivity is attributed to the steric hindrance of the bulkier ligand, which likely weakens the Cr-cyclohexyl bond in the Cr(III) intermediate, thereby facilitating the final product-forming step. acs.org Conversely, with less reactive substrates like cyclohexyl chloride, a less sterically demanding ligand can be more effective due to its increased propensity for the initial oxidative addition step. acs.org This demonstrates a clear correlation between ligand structure and catalytic performance in C-P bond formation. acs.org

Applications in Materials Science and Thin Film Deposition Using Bis Ethylcyclopentadienyl Chromium

Bis(ethylcyclopentadienyl)chromium as a Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound is a valuable precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two key techniques for producing thin films. azonano.comentegris.com In these processes, precursor molecules are introduced into a reaction chamber where they decompose and deposit a thin layer of material onto a substrate. The choice of precursor is critical as it influences the properties of the resulting film. azonano.com

Cyclopentadienyl (B1206354) (Cp) complexes, including this compound, are favored as precursors because they are typically volatile and reactive at temperatures suitable for deposition, often resulting in films with minimal impurities. azonano.com The ethyl groups on the cyclopentadienyl rings in this compound can influence its volatility and reactivity, making it a tailored choice for specific deposition processes.

Key characteristics of precursors for CVD and ALD include:

Volatility: The ability to be vaporized and transported to the substrate.

Reactivity: The capacity to undergo controlled decomposition on the substrate surface.

Stability: Resistance to premature decomposition in the gas phase.

Purity: Minimal contamination to ensure the quality of the deposited film.

Both CVD and ALD are versatile techniques capable of producing a wide array of thin films for various applications, from protective coatings to sophisticated electronic components. azonano.comazonano.com ALD, a subclass of CVD, offers atomic-level control over film thickness by employing self-limiting surface reactions in a sequential manner. azonano.com

Deposition of Functional Thin Films

The use of organometallic precursors like this compound is instrumental in the growth of functional thin films with specific properties tailored for various applications.

Metal and Metal Oxide Film Growth via Organometallic Precursors

This compound serves as a precursor for depositing pure chromium metal films. azonano.com These depositions are typically carried out at temperatures exceeding 500°C, and may require a hydrogen atmosphere to minimize carbon contamination in the final film. azonano.com Chromium films are valued for their corrosion resistance and are used in applications such as protective coatings on steel and other metals. azonano.comsamaterials.com

Furthermore, this precursor can be utilized in the deposition of chromium oxide thin films. These films are of significant interest for applications in solar energy converters and semiconductor technology. inoe.ro The stoichiometry and properties of the chromium oxide films can be controlled by adjusting the deposition parameters, such as the presence of an oxygen source. inoe.ro

Fabrication of Electronic and Opto-Electronic Thin Films

The precise control over film properties afforded by techniques like CVD and ALD, using precursors such as this compound, is crucial for the fabrication of electronic and opto-electronic devices. azonano.comereztech.com Thin chromium films, for instance, are used as thin-film resistors due to their low temperature coefficient of resistivity. msesupplies.com They also serve as adhesion layers for other films. msesupplies.com

Very thin chromium films (less than 10 nm) can exhibit high transmittance (over 60%) in the visible and near-infrared spectrum, making them potential alternatives to transparent conductive oxides in optoelectronic devices. researchgate.net The electrical resistivity of these films can be tuned by controlling their thickness. researchgate.net The ability to create both metallic and semiconducting oxide films from chromium-based precursors opens up possibilities for their use in a variety of electronic and opto-electronic components, including transistors, sensors, and LEDs. ereztech.commdpi.commdpi.com

Integration with Nanomaterials and Surface Chemistry

The interaction of organometallic compounds with nanomaterials is a burgeoning field of research, offering pathways to new hybrid materials with unique properties.

Interaction of Chromium Metallocenes with Single-Walled Carbon Nanotubes

Theoretical studies have investigated the noncovalent interactions between metallocenes, a class of compounds that includes this compound, and single-walled carbon nanotubes (SWCNTs). nih.govox.ac.uk These interactions are primarily governed by weak forces such as π-stacking and CH-π interactions. nih.gov The encapsulation of metallocenes within SWCNTs can modify the electronic properties of the nanotubes, a phenomenon known as doping. univie.ac.atmdpi.comresearchgate.net This ability to tune the electronic characteristics of SWCNTs is crucial for their application in nanoelectronics and sensors. univie.ac.atmdpi.com The study of these interactions provides a fundamental understanding for the development of novel hybrid materials. nih.govox.ac.uk

Potential for Nanoparticle and Thin Film Deposition

The decomposition of organometallic precursors like this compound can be harnessed for the synthesis of nanoparticles and the deposition of thin films on various substrates. The controlled decomposition of the precursor in the gas phase or on a surface can lead to the formation of chromium-containing nanoparticles with specific sizes and compositions. These nanoparticles can then be integrated into composite materials or used as catalysts. The principles of CVD and ALD can be extended to the nanoscale, allowing for the precise deposition of thin films on nanostructured templates, further expanding the potential applications of this compound in nanotechnology. mdpi.com

Mechanistic Investigations and Deactivation Pathways in Chromium Catalysis

Catalyst Activation Processes

The transformation of the stable bis(ethylcyclopentadienyl)chromium precatalyst into a catalytically active species is a critical initiation step. This process typically involves the interaction with co-catalysts and is characterized by specific chemical phenomena.

Co-catalysts are essential for activating chromium precursors like this compound. Methylaluminoxane (B55162) (MAO) and triethylaluminum (B1256330) (TEA) are two prominent examples that facilitate the generation of active catalytic centers.

MAO plays a multifaceted role in the activation of metallocene catalysts. acs.orgnih.gov It is known to be a superior activator compared to trimethylaluminum (B3029685) (TMA). nih.gov The activation mechanism involves the interaction of the metallocene with MAO, which leads to the formation of an unsaturated cationic metallocene species, the active site for olefin polymerization. nih.gov This is achieved through the extraction of ligands, such as chloride, from the metal center and subsequent methylation. nih.gov The resulting cationic metallocene is stabilized by the MAO-derived counterion. nih.gov The effectiveness of MAO is attributed to the presence of weak Lewis acid sites, which are the source of AlMe₂⁺ groups responsible for generating the active species. acs.orgnih.gov A high concentration of MAO on a silica (B1680970) support is often necessary to immobilize the metallocene, preventing leaching and ensuring high polymerization activity. nih.govnih.gov

Triethylaluminum (TEA) is another common co-catalyst. In some systems, the use of TEA instead of methyltrioxorhenium (Me₃Al) can lead to lower catalytic activity and the formation of polyethylene (B3416737) as a byproduct, which is attributed to incomplete alkylation due to the lower reactivity of TEA compared to Me₃Al. acs.org However, in other chromium-based systems, alkyl aluminum compounds like TEA are involved in the reduction of Cr(VI) to lower valence states such as Cr(II) or Cr(III), which are active in polymerization. ln-fengguang.com

The choice and concentration of the co-catalyst significantly influence the catalyst's activity and the properties of the resulting polymer. The ratio of the aluminum alkyl co-catalyst to the chromium catalyst can affect the melt index, molecular weight, and molecular weight distribution of the produced polyolefin. google.com

The formation of the active catalyst from this compound involves key chemical transformations, namely alkyl abstraction and reduction.

During the activation of chromium catalysts, particularly silica-supported systems, a reduction of the chromium center is a crucial step. For instance, Cr(VI) species on a silica support are reduced to lower valent states like Cr(II) or Cr(III) by ethylene (B1197577) or alkyl aluminum compounds. ln-fengguang.com This reduction is essential for creating a coordinatively unsaturated active site capable of initiating polymerization. researchgate.net The process can be complex, with different reduction pathways leading to various chromium species with differing catalytic activities. mdpi.com For example, the reduction of Cr(VI)/SiO₂ with carbon monoxide has been shown to produce Cr(II) species that are active for ethylene polymerization. mdpi.com

Alkyl abstraction is another fundamental process in catalyst activation, particularly when using co-catalysts like MAO. The interaction between the chromium precursor and MAO leads to the abstraction of a ligand from the chromium center and the transfer of an alkyl group (typically methyl from MAO) to the chromium, forming a chromium-alkyl bond. nih.gov This process generates a cationic chromium species that is the active catalyst. The formation of these Cr(III)-alkyl species is widely accepted as a key step in the initiation of polymerization. mdpi.com However, the precise mechanism, especially concerning the source of the required additional hydrogen atom when using even-electron reducing agents, remains a subject of ongoing research and discussion. mdpi.com

Chain Propagation and Termination in Polymerization Systems

Once an active catalytic center is formed, the polymerization process proceeds through chain propagation, where monomer units are sequentially added to the growing polymer chain. The process eventually concludes with chain termination, which dictates the final molecular weight of the polymer.

The chain propagation and termination steps are highly sensitive to the environment around the active chromium center. ln-fengguang.com In ethylene polymerization, the molecular weight of the resulting polyethylene can be controlled by adjusting reaction conditions. For instance, higher polymerization temperatures generally lead to a higher rate of chain termination relative to propagation, resulting in polymers with lower molecular weight and higher melt index. uu.nl Conversely, higher ethylene pressure tends to produce higher molecular weight polyethylene. uu.nl

The structure of the catalyst also plays a significant role. The introduction of bulky ligands to the chromium center can suppress chain transfer and termination reactions, leading to the formation of high molecular weight polymers. researchgate.net

Catalyst Deactivation Mechanisms and Stability Considerations

The lifetime and stability of the chromium catalyst are critical for maintaining a consistent polymerization process. Catalyst deactivation can occur through several mechanisms, leading to a loss of catalytic activity over time.

One significant deactivation pathway involves the interaction of the catalyst with impurities in the reaction system. For example, sulfur compounds can act as poisons by adsorbing onto the active metal sites or by forming stable, inactive metal-sulfur compounds. mdpi.com At low temperatures, this type of poisoning can be irreversible. mdpi.com

For supported catalysts, the nature of the support material can also influence stability. In the case of metallocenes supported on silica, interaction with surface silanol (B1196071) groups can lead to the irreversible formation of inactive species. nih.govnih.gov This highlights the importance of carefully controlling the support properties and the interaction between the catalyst and the support.

Upon exposure to the atmosphere, active chromium species can be converted to other oxidation states. For instance, bis(cyclopentadienyl)chromium(II) on a silica support is converted to a trivalent chromium species when exposed to air, leading to catalyst poisoning. researchgate.net

The stability of the catalyst can also be affected by the reaction conditions themselves. High temperatures, while increasing reaction rates, can also accelerate deactivation processes such as sintering of the active metal particles, where smaller particles agglomerate into larger, less active ones. mdpi.com

To mitigate catalyst deactivation, various strategies can be employed, including the use of catalyst promoters, modification of the support material, and careful control of reaction conditions to minimize the presence of poisons and prevent undesirable side reactions. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈Cr | sigmaaldrich.com |

| Molecular Weight | 238.29 g/mol | sigmaaldrich.com |

| CAS Number | 55940-03-9 | sigmaaldrich.com |

| Appearance | Red liquid | chemicalbook.com |

| Density | 1.15 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 95-98 °C at 1.0 mmHg | chemicalbook.com |

Ligand Effects, Steric, and Electronic Modulation in Bis Ethylcyclopentadienyl Chromium Analogs

Influence of Ethyl-Substitution on Cyclopentadienyl (B1206354) Ligand Sterics and Electronics

The introduction of an ethyl group onto a cyclopentadienyl ring, changing it from Cp (C₅H₅⁻) to ethylcyclopentadienyl (EtCp), induces specific changes in the ligand's steric and electronic profile.

Steric Effects: The most direct consequence of ethyl substitution is an increase in steric bulk around the chromium center. Compared to the unsubstituted cyclopentadienyl ligand, the ethyl group occupies a larger volume of space. This increased steric demand can influence the coordination of substrates, the stability of intermediates, and the geometry of the complex itself. For example, the highly substituted pentamethylcyclopentadienyl (Cp) ligand is known to be sterically more demanding than Cp, which allows for the isolation of complexes that would otherwise be kinetically unstable. ilpi.com The ethyl group, while smaller than the five methyl groups of Cp, contributes to this stabilizing steric shielding.

Electronic Effects: Alkyl groups, including ethyl, are generally considered to be electron-donating through an inductive effect. This property enriches the electron density of the cyclopentadienyl ring, which in turn increases the electron density at the chromium center. ilpi.com This enhanced electron-donating capacity makes the EtCp ligand a stronger donor than the unsubstituted Cp ligand. Studies comparing various alkyl groups have shown that an ethyl group is a more effective electron donor than a methyl group. nih.gov This increased electron density on the metal can affect its redox properties and its bonding with other molecules, such as substrates in a catalytic cycle. ilpi.comnumberanalytics.com

The following table summarizes the relative electronic and steric properties of related cyclopentadienyl ligands. The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a ligand, determined by measuring the C-O stretching frequency of a nickel-carbonyl complex; a lower TEP value indicates a more strongly electron-donating ligand.

Table 1: Comparison of Cyclopentadienyl Ligand Properties

| Ligand | Substituent | Relative Steric Bulk | Relative Electron-Donating Ability |

|---|---|---|---|

| Cyclopentadienyl (Cp) | -H | Base | Base |

| Methylcyclopentadienyl (MeCp) | -CH₃ | Larger than Cp | More donating than Cp |

| Ethylcyclopentadienyl (EtCp) | -C₂H₅ | Larger than MeCp | More donating than MeCp nih.gov |

| Pentamethylcyclopentadienyl (Cp*) | -5 x CH₃ | Significantly larger than Cp | Significantly more donating than Cp ilpi.com |

Steric Hindrance Effects on Catalytic Activity and Product Selectivity

The steric environment created by the ligands is a critical factor in determining both the efficiency (activity) and the outcome (selectivity) of a catalytic reaction. semanticscholar.orgnih.gov In the context of bis(ethylcyclopentadienyl)chromium and its analogs, steric hindrance plays a multifaceted role, particularly in olefin polymerization and oligomerization.

The size of the substituents on the cyclopentadienyl ring can directly control the reaction pathway. Research on phosphinoalkyl-substituted cyclopentadienyl chromium catalysts demonstrated that varying the size of the substituent on the phosphorus atom could direct ethylene (B1197577) catalysis to produce mainly dimers and trimers, general oligomers, or high-molecular-weight polymer. researchgate.net This control is attributed to the steric destabilization of the transition state for chain termination. researchgate.net

Similarly, in ethylene trimerization reactions, steric effects within the catalyst's coordination sphere are crucial for determining product purity. chemrxiv.org The steric bulk of ligands can influence the approach and coordination of ethylene molecules, thereby guiding the metallacyclic intermediates toward the formation of a specific product like 1-hexene (B165129) while disfavoring side reactions that lead to impurities. chemrxiv.orgresearchgate.net In some cases, excessive steric hindrance can impede the catalytic reaction altogether. nih.gov

Table 2: Influence of Ligand Sterics on Ethylene Oligomerization Selectivity

| Catalyst System | Ligand Substituent Size | Primary Product(s) | Reference |

|---|---|---|---|

| Phosphinoalkyl-Cp-Cr + MAO | Small | Dimers and Trimers (e.g., 1-Butene, 1-Hexene) | researchgate.net |

| Phosphinoalkyl-Cp-Cr + MAO | Medium | Oligomers (Schulz-Flory distribution) | researchgate.net |

| Phosphinoalkyl-Cp-Cr + MAO | Large | Polymer (Polyethylene) | researchgate.net |

| Cp-Cr System + Activator | Varied Phenyl Groups | 1-Hexene (up to 76% mass) | researchgate.net |

Electronic Properties of Ligands and their Impact on Chromium Center Reactivity

The electronic properties of the cyclopentadienyl ligand, modulated by substituents like the ethyl group, directly influence the reactivity of the chromium center. researchgate.netacs.org Electron-donating groups, such as alkyls, increase the electron density on the chromium atom. ilpi.com This electronic enrichment has several consequences for catalysis.

A more electron-rich metal center can form stronger bonds with back-bonding ligands and may exhibit altered reactivity in processes like olefin insertion or oxidative addition. numberanalytics.comnih.gov In chromium-catalyzed olefin polymerization, a clear correlation has been established between the electron-donating strength of the ancillary ligands and the catalytic activity. nih.gov Ligands that are stronger donors lead to more active catalysts. This is because the increased electron density on the chromium center can facilitate key steps in the catalytic cycle. For instance, studies on N-donor functionalized cyclopentadienyl chromium complexes found that introducing electron-donating groups into the ligand backbone led to a significant increase in catalytic activity for ethylene polymerization, producing ultra-high molecular weight polyethylene (B3416737). nih.gov

The electronic effect of a ligand can be probed spectroscopically, for example, by measuring the stretching frequencies of carbonyl (CO) ligands in related metal complexes. More electron-donating ligands lead to increased back-donation from the metal to the CO's antibonding orbitals, which weakens the C-O bond and lowers its infrared stretching frequency. nih.gov This provides a quantitative way to rank the electronic influence of different ligands.

Table 3: Correlation of Ligand Electronic Properties with Catalytic Activity

| Ligand Feature | Electronic Effect on Cr Center | Impact on Catalytic Activity | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., Alkyl) | Increases electron density | Generally increases polymerization activity | nih.gov |

| Electron-Withdrawing Groups (e.g., Fluoroaryl) | Decreases electron density | Can modulate activity and selectivity, often lower activity for polymerization | mdpi.com |

| Strong N-Donor Functionalization | Significantly increases electron density | Leads to very high polymerization activity | nih.gov |

Design Principles for Donor-Functionalized Cyclopentadienyl Ligands in Chromium Catalysis

The development of advanced chromium catalysts often involves moving beyond simple alkyl substitution to include cyclopentadienyl ligands that are appended with a donor-functionalized sidearm. These "constrained-geometry" or "half-sandwich" complexes feature a Cp ring linked to a neutral donor atom (like N, O, or S) that can coordinate to the chromium center. semanticscholar.orgresearchgate.netacs.org This approach creates a more rigid and well-defined catalytic environment.

Key design principles have emerged from extensive research in this area:

Choice of Donor Atom: The nature of the donor atom (e.g., nitrogen, oxygen, sulfur) significantly affects the electronic environment of the chromium center and, consequently, the catalytic activity and stability. semanticscholar.orgresearchgate.net For instance, in one study, a sulfur-functionalized cyclopentadienyl chromium complex exhibited the highest activity for ethylene polymerization among a series of related oxygen and sulfur-containing ligands. semanticscholar.org

Tuning the Donor Strength: The electron-donating ability of the functional group can be systematically varied to optimize performance. For nitrogen-donor ligands, introducing electron-releasing substituents on the donor-containing ring (e.g., a para-amino group on a pyridine (B92270) ring) enhances the donor strength. nih.gov This leads to a more electron-rich chromium center and has been shown to produce an almost linear increase in polymerization activity. nih.gov

The Linking Bridge: The length and nature of the bridge connecting the cyclopentadienyl ring to the donor atom are crucial. This linker defines the "bite angle" of the chelating ligand, which influences the steric accessibility of the metal's open coordination sites where the catalytic reactions occur. acs.org

Substitution on the Cp Ring: Combining donor functionalization with substitution on the cyclopentadienyl ring itself (e.g., using indenyl or fluorenyl systems) provides another layer of control. Electron-rich ring systems can further boost catalytic activity and the ability to incorporate co-monomers. nih.gov

These principles allow for the rational design of ligands to create highly active and selective chromium catalysts for specific applications, such as the production of polyethylene with desired properties or the selective oligomerization of ethylene to valuable chemicals like 1-hexene. acs.orgnih.gov

Advanced Theoretical and Computational Studies of Bis Ethylcyclopentadienyl Chromium Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic complexes due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to predict molecular geometries, elucidate electronic structures, and calculate various spectroscopic properties.

DFT calculations are instrumental in determining the ground-state geometry of molecules with high precision. For a molecule like Bis(ethylcyclopentadienyl)chromium, DFT can optimize the coordinates of all atoms to find the minimum energy conformation. This provides detailed structural parameters, including bond lengths, bond angles, and the orientation of the ethylcyclopentadienyl (EtCp) rings relative to the central chromium atom.

While specific DFT studies on this compound are not prevalent in the surveyed literature, extensive research on the parent compound, chromocene (B72048) (Cp₂Cr), provides a reliable foundation. In chromocene, the two cyclopentadienyl (B1206354) rings are typically found to be parallel. The introduction of ethyl substituents is expected to have minor but noticeable effects on the geometry. The electron-donating nature of the ethyl groups can slightly alter the Cr-ring bonding, and steric hindrance between the ethyl groups on opposing rings might influence their rotational arrangement. DFT calculations are capable of predicting these subtle structural changes. researchgate.netmdpi.com

The electronic properties of this compound can also be thoroughly investigated using DFT. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic stability. nih.gov DFT can also compute ionization potentials (the energy required to remove an electron) and electron affinities (the energy released when an electron is added). mdpi.com The electron-donating ethyl groups are predicted to increase the electron density on the cyclopentadienyl rings, which would raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted chromocene, thereby influencing its reactivity. researchgate.net

Table 1: Representative DFT-Calculated Structural and Electronic Parameters (Hypothetical/Analog-Based) Note: As specific literature data for this compound is limited, this table presents expected values based on studies of chromocene and related substituted metallocenes. Actual values would require specific DFT calculations.

| Parameter | Description | Expected Value / Trend |

|---|---|---|

| Cr-C(ring) bond length | Average distance between the chromium atom and the carbon atoms of the cyclopentadienyl rings. | ~2.15 - 2.20 Å |

| C-C(ring) bond length | Average distance between adjacent carbon atoms within the cyclopentadienyl rings. | ~1.42 - 1.44 Å mdpi.com |

| Ring-Cr-Ring Angle | Angle between the centroids of the two cyclopentadienyl rings and the central Cr atom. | ~180° (parallel rings) |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Expected to be slightly smaller than in chromocene due to ethyl group donation. |

| Ionization Potential | Energy required to remove one electron from the molecule. | Expected to be lower than in chromocene. mdpi.com |

Molecular Orbital Analysis and Quantum Chemical Bonding Descriptions

Molecular Orbital (MO) theory provides a detailed picture of the bonding in organometallic complexes by describing how atomic orbitals on the metal and ligands combine to form a set of molecular orbitals that extend over the entire molecule. youtube.comyoutube.com For this compound, an MO analysis reveals the nature of the interaction between the chromium 3d, 4s, and 4p orbitals and the π-system of the two ethylcyclopentadienyl ligands.

The general MO diagram for a metallocene like chromocene is well-established. iastate.edu The π molecular orbitals of the two cyclopentadienyl rings are grouped by symmetry (a, e₁, e₂) and interact with the metal orbitals of corresponding symmetries. This interaction leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The distribution of the valence electrons from the chromium atom and the ligands into these orbitals determines the compound's stability, magnetic properties, and electronic spectrum.

In the case of chromium, which has a d⁶ configuration in its neutral state and interacts with two anionic Cp⁻ ligands, we consider the distribution of 16 valence electrons. The frontier orbitals (HOMO and LUMO) are typically dominated by metal d-orbital character. The specific ordering and energy of these orbitals are sensitive to the geometry and the nature of the ligands. nih.gov

Quantum chemical bonding descriptions, such as Natural Bond Orbital (NBO) analysis, can further quantify the bonding interactions. nih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized bond orbitals, providing a more intuitive chemical picture of electron donation and back-donation between the metal and the ligands. For this compound, this analysis would quantify the σ-donation from the EtCp rings to the chromium center and any π-back-donation from the metal d-orbitals to the π* orbitals of the rings. The electron-donating ethyl groups would be expected to enhance the donor character of the rings compared to unsubstituted cyclopentadienyl. nih.gov

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Systems

While DFT is excellent for isolated molecules, studying the behavior of this compound in more complex environments—such as in solution, adsorbed on a surface, or within a polymer matrix—requires methods that can handle a much larger number of atoms. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideally suited for this purpose. nih.govbioexcel.eu

The QM/MM approach is a hybrid technique that partitions the system into two regions. youtube.comresearchgate.net The chemically active core, in this case, the this compound molecule, is treated with a high-accuracy quantum mechanical method (like DFT). The surrounding environment (e.g., solvent molecules or a polymer chain) is treated using a computationally less expensive classical molecular mechanics (MM) force field. youtube.com This dual-level approach allows for the accurate modeling of electronic effects in the QM region while efficiently accounting for the steric and electrostatic influence of the larger environment. nih.gov

Although no specific QM/MM studies on this compound were identified in the search results, one can outline a hypothetical application. For instance, to study its role as a polymerization catalyst, a QM/MM simulation could be set up where the chromium complex and the growing polymer chain constitute the QM region, while the bulk solvent and counter-ions are treated with MM. This would allow researchers to model the catalytic cycle, including monomer coordination and insertion, while realistically accounting for the influence of the surrounding medium. bioexcel.eu The interface between the QM and MM regions is crucial and is handled by sophisticated embedding schemes that account for electrostatic interactions and, in advanced methods, polarization effects between the two regions. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Landscapes